molecular formula C10H11BrClN B2813435 3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride CAS No. 2567503-80-2

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride

Cat. No.: B2813435
CAS No.: 2567503-80-2
M. Wt: 260.56
InChI Key: KBUIOKIVQOAIKW-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride is a chemical compound with the molecular formula C10H10BrN·HCl It is known for its unique structure, which includes a bromophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methylidene]azetidine;hydrochloride
  • 3-[(4-Fluorophenyl)methylidene]azetidine;hydrochloride
  • 3-[(4-Methylphenyl)methylidene]azetidine;hydrochloride

Uniqueness

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methylidene]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-5,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUIOKIVQOAIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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